p-O-Desmethyl Verapamil

Description

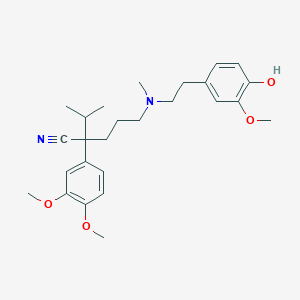

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28(3)15-12-20-8-10-22(29)24(16-20)31-5/h8-11,16-17,19,29H,7,12-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAKRPRWCVWYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)O)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893327 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77326-93-3 | |

| Record name | N-Desmethylverapamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077326933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and First Synthesis of p-O-Desmethyl Verapamil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-O-Desmethyl Verapamil, a principal metabolite of the widely used calcium channel blocker Verapamil, plays a crucial role in understanding the parent drug's pharmacokinetics and metabolic fate. Its identification and subsequent first chemical synthesis were pivotal for comprehensive metabolic studies and for providing an authentic standard for analytical quantification. This technical guide provides an in-depth exploration of the initial discovery of this compound as a metabolite and the seminal work on its first total synthesis.

Discovery: Identification as a Metabolite of Verapamil

The discovery of this compound, also known by the code D-702, emerged from in vitro and in vivo metabolism studies of Verapamil. Researchers investigating the biotransformation of Verapamil identified several metabolites, with O-demethylation being a significant metabolic pathway alongside N-dealkylation and N-demethylation.

Experimental Approach to Discovery

The initial identification of this compound was achieved through the incubation of Verapamil with rat liver microsomes, a common in vitro model for studying drug metabolism. The subsequent analysis of the incubation mixture using gas chromatography-mass spectrometry (GC-MS) revealed the presence of several metabolic products. Comparison of the mass spectra of these products with that of the parent drug allowed for the tentative identification of O-demethylated metabolites. To confirm the exact position of the demethylation, authentic standards of the possible regioisomers were required, which necessitated their chemical synthesis.

First Chemical Synthesis

The first total synthesis of this compound was a crucial step in confirming its structure and enabling further pharmacological and toxicological studies. The synthetic strategy centered on the construction of the key carbon skeleton followed by the introduction of the necessary functional groups, including the characteristic phenolic hydroxyl group resulting from the O-demethylation. A key aspect of the synthesis was the use of a benzyl protecting group for the phenolic hydroxyl, which was removed in the final step.

Synthetic Pathway

The synthesis of this compound was accomplished through a multi-step sequence, as outlined below. The overall workflow can be visualized in the following diagram.

Caption: Synthetic workflow for the first synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxy-3-methoxyphenethylamine (Intermediate D)

-

Benzylation of Vanillin (A to B): Vanillin is treated with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent like ethanol or DMF to protect the phenolic hydroxyl group as a benzyl ether, yielding 4-benzyloxy-3-methoxybenzaldehyde.

-

Henry Reaction (B to C): The resulting aldehyde is then condensed with nitromethane in the presence of a base such as ammonium acetate to afford 4-benzyloxy-3-methoxy-β-nitrostyrene.

-

Reduction of the Nitroalkene (C to D): The nitroalkene is reduced to the corresponding primary amine, 4-benzyloxy-3-methoxyphenethylamine, using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or THF.

Step 2: Synthesis of α-(3-Chloropropyl)-3,4-dimethoxy-α-isopropylphenylacetonitrile (Intermediate F)

-

Alkylation of 3,4-Dimethoxyphenylacetonitrile (E to F): 3,4-Dimethoxyphenylacetonitrile is alkylated with 1-bromo-3-chloropropane using a strong base like sodium amide (NaNH2) in an inert solvent such as toluene.

Step 3: N-Alkylation to form p-O-Desmethyl-p-O-Benzyl Verapamil (G)

-

Coupling Reaction (D and F to G): The protected phenethylamine (D) is coupled with the alkyl chloride (F) via N-alkylation. This reaction is typically carried out in the presence of a base to scavenge the HCl generated, yielding p-O-Desmethyl-p-O-Benzyl Verapamil.

Step 4: Debenzylation to this compound (H)

-

Removal of the Benzyl Protecting Group (G to H): The final step involves the deprotection of the benzyl ether to unveil the phenolic hydroxyl group. This is commonly achieved by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Data Presentation

Analytical Data for this compound

| Property | Value |

| Chemical Formula | C₂₆H₃₆N₂O₄ |

| Molecular Weight | 440.58 g/mol |

| CAS Number | 77326-93-3 |

| Appearance | Brown, low-melting solid |

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, methoxy groups, isopropyl group, and the aliphatic chain protons. The presence of a phenolic hydroxyl proton signal is a key diagnostic feature. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the calculated molecular weight. Fragmentation patterns corresponding to the cleavage of the side chain and loss of functional groups. |

Verapamil Metabolism Pathway

The O-demethylation to form this compound is one of the key metabolic transformations of Verapamil, primarily mediated by cytochrome P450 enzymes in the liver.

Caption: Major metabolic pathways of Verapamil.

Conclusion

The discovery of this compound as a metabolite and its subsequent first chemical synthesis were landmark achievements in understanding the disposition of Verapamil. The synthetic route, employing a protecting group strategy, provided an unambiguous structural confirmation and a means to produce the metabolite in quantities sufficient for further research. This foundational work continues to be relevant for drug metabolism studies, pharmacokinetic modeling, and the development of new analytical methods for Verapamil and its metabolites.

physicochemical properties of p-O-Desmethyl Verapamil

An In-depth Technical Guide on the Physicochemical Properties of p-O-Desmethyl Verapamil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a primary metabolite of the calcium channel blocker, Verapamil. This document includes quantitative data, detailed experimental protocols for key physicochemical parameters, and a visualization of its metabolic pathway.

Core Physicochemical Properties

This compound, also known by its synonyms D 702 and PR 24, is a significant human metabolite of Verapamil.[1][2][3] Its physicochemical characteristics are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

The quantitative are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | [3][4] |

| CAS Number | 77326-93-3 | [1][5][6] |

| Chemical Formula | C₂₆H₃₆N₂O₄ | [1][5][6] |

| Molecular Weight | 440.58 g/mol | [5][6][7] |

| Appearance | Brown Low-Melting Solid | [1][2][8] |

| Boiling Point | 600°C at 760 mmHg | [5] |

| Density | 1.091 g/cm³ | [5] |

| logP (Octanol-Water Partition Coefficient) | 4.79 | [5] |

| Computed XLogP3 | 3.5 | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [2] |

| Storage Conditions | -20°C, under an inert atmosphere. The compound is noted to be hygroscopic. | [1][2][5] |

Metabolic Pathway

This compound is formed from its parent compound, Verapamil, through O-demethylation, one of the main metabolic reactions alongside N-dealkylation and N-demethylation.[9] This biotransformation is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8.[9][10] Understanding this pathway is essential for predicting drug-drug interactions and metabolic clearance.

Caption: Metabolic conversion of Verapamil to this compound.

Experimental Protocols

The determination of key physicochemical parameters like pKa, logP, and solubility requires standardized experimental methodologies. Below are detailed protocols commonly employed in pharmaceutical research.

Determination of pKa (Acid Dissociation Constant)

The pKa value is critical for predicting the ionization state of a compound at different physiological pH values, which influences its solubility, permeability, and binding characteristics. Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.[11][12]

Method: Potentiometric Titration [12][13]

This high-precision technique involves titrating the compound with a strong acid or base and monitoring the pH change.[12]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility. A typical concentration required is at least 10⁻⁴ M.[12]

-

Titration: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using an automated titrator.[13]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the slope of the curve is steepest, is identified. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[13]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with biological targets. The shake-flask method is the traditional and most widely accepted technique.[11][14]

Method: Shake-Flask Method [11]

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with the other pre-saturated phase in a separation funnel.

-

Equilibration: The mixture is shaken gently at a constant temperature for a set period (e.g., 24 hours) to allow for complete partitioning and equilibration of the solute between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[15]

Determination of Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility is typically determined using the shake-flask method.[16]

Method: Equilibrium Shake-Flask Solubility [16][17][18]

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous medium (e.g., water, buffer of a specific pH).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be confirmed visually.[16]

-

Sample Separation: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV.

-

Results: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature and pH.

References

- 1. Page loading... [guidechem.com]

- 2. usbio.net [usbio.net]

- 3. N-Desmethylverapamil | C26H36N2O4 | CID 157039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. lookchem.com [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. acdlabs.com [acdlabs.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. education.com [education.com]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-depth Technical Guide on the Enzymatic Formation of p-O-Desmethyl Verapamil

Audience: Researchers, scientists, and drug development professionals.

Core Content: The Enzymatic Pathway of Verapamil O-Demethylation

Verapamil, a calcium channel blocker, undergoes extensive hepatic metabolism primarily through N-dealkylation and N-demethylation, catalyzed by enzymes such as CYP3A4. A secondary but significant metabolic route is O-demethylation, which leads to the formation of phenolic metabolites. This guide focuses on the enzymatic pathway responsible for the creation of p-O-Desmethyl Verapamil and its regioisomers.

The O-demethylation of verapamil results in the formation of two primary monophenolic metabolites:

-

D-702 (this compound): α-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-3-hydroxy-4-methoxy-α-(1-methylethyl)phenylacetonitrile.

-

D-703: α-[3-[[2-(4-hydroxy-3-methoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)phenylacetonitrile.[1]

The key enzymes responsible for the O-demethylation of verapamil in humans belong to the Cytochrome P450 2C subfamily.[2] Specifically, CYP2C9 and CYP2C18 are involved in the formation of both D-702 and D-703.[2] In contrast, CYP2C8 exhibits selectivity, primarily yielding D-703.[2]

Quantitative Data Summary

The enzymatic kinetics of verapamil O-demethylation have been characterized in human liver microsomes, revealing a preference for the formation of the D-703 metabolite over D-702 (this compound). The intrinsic clearance (CLint), a measure of the rate of metabolism, is significantly higher for the production of D-703.[2]

| Metabolite | Substrate | Intrinsic Clearance (CLint) (ml·min⁻¹·g⁻¹) | Reference |

| D-702 (this compound) | Racemic Verapamil | 2.4 ± 0.6 | [2] |

| S-Verapamil | 2.2 ± 1.2 | [2] | |

| R-Verapamil | 3.6 ± 1.3 | [2] | |

| D-703 | Racemic Verapamil | 13.9 ± 1.0 | [2] |

| S-Verapamil | 16.8 ± 3.3 | [2] | |

| R-Verapamil | 12.1 ± 2.9 | [2] |

Experimental Protocols

The characterization of the enzymatic formation of this compound involves several key experimental methodologies.

1. In Vitro Metabolism Assay Using Human Liver Microsomes or Recombinant CYP Enzymes:

-

Objective: To determine the kinetics of verapamil O-demethylation and identify the contributing CYP isoforms.

-

Materials:

-

Pooled human liver microsomes (HLMs) or recombinant human CYP2C8, CYP2C9, or CYP2C18 enzymes expressed in a system like yeast (Saccharomyces cerevisiae).[2]

-

Verapamil (racemic, S-, and R-enantiomers).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4).

-

CYP isoform-specific inhibitors (e.g., sulfaphenazole for CYP2C9).[2]

-

Inhibitory antibodies (e.g., anti-LKM2 autoantibodies to inhibit CYP2C9).[2]

-

-

Procedure:

-

Prepare an incubation mixture containing the enzyme source (HLMs or recombinant CYPs), buffer, and verapamil at various concentrations.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the presence of metabolites.

-

2. Analytical Method for Metabolite Quantification (HPLC):

-

Objective: To separate and quantify verapamil and its metabolites, including this compound (D-702).

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a suitable detector (e.g., UV or mass spectrometry).

-

Typical HPLC Conditions:

-

Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% tetrahydrofuran or a phosphate buffer).[3][4] The pH may be adjusted to optimize separation.

-

Flow Rate: Typically around 1.0 mL/min.[4]

-

Detection: UV detection at a wavelength such as 222 nm.[4]

-

Internal Standard: An appropriate internal standard (e.g., valsartan or carvedilol) should be used for accurate quantification.[3][4]

-

-

Sample Preparation:

-

The supernatant from the incubation mixture is collected.

-

The sample may be concentrated by evaporation under nitrogen.

-

The residue is reconstituted in the mobile phase before injection into the HPLC system.

-

Visualizations

Caption: Enzymatic formation of O-desmethylated verapamil metabolites by CYP2C isoforms.

Caption: Workflow for in vitro verapamil metabolism studies.

References

- 1. Regiochemistry and substrate stereoselectivity of O-demethylation of verapamil in the presence of the microsomal fraction from rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochromes of the P450 2C subfamily are the major enzymes involved in the O-demethylation of verapamil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ddtjournal.net [ddtjournal.net]

The Role of p-O-Desmethyl Verapamil (D617) in Verapamil Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verapamil, a widely prescribed calcium channel blocker, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, p-O-Desmethyl verapamil (D617), also known as N-dealkylverapamil, is a major metabolite formed through N-dealkylation. This technical guide provides an in-depth analysis of the role of D617 in the overall metabolism of verapamil. It covers the metabolic pathways of its formation and subsequent transformation, its pharmacokinetic profile in comparison to the parent drug and other key metabolites, and its pharmacological activity. Detailed experimental protocols for the study of verapamil metabolism and the interaction of its metabolites with key proteins are also provided, along with visualizations of metabolic pathways and experimental workflows.

Introduction

Verapamil is a cornerstone in the management of cardiovascular conditions such as hypertension, angina pectoris, and supraventricular tachyarrhythmias.[1] Its therapeutic efficacy is intrinsically linked to its complex pharmacokinetic profile, characterized by extensive first-pass metabolism in the liver.[2] This metabolic process yields a variety of compounds, with this compound (D617) being one of the most abundant.[3] Understanding the formation, fate, and activity of D617 is crucial for a comprehensive understanding of verapamil's disposition and for predicting potential drug-drug interactions. This guide synthesizes current knowledge on D617, offering a technical resource for researchers in pharmacology and drug development.

Verapamil Metabolism and the Formation of D617

Verapamil is metabolized primarily in the liver through three main pathways: N-dealkylation, N-demethylation, and O-demethylation.[3] D617 is the product of N-dealkylation of verapamil.

Enzymes Involved: The formation of D617 is predominantly catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP3A5, and CYP2C8.[3] While CYP2E1 can also form D617, its contribution is considered clinically insignificant due to a much lower rate of reaction.[3]

Stereoselectivity: Verapamil is administered as a racemic mixture of R- and S-enantiomers. The metabolism of verapamil exhibits stereoselectivity. CYP3A4, a key enzyme in its metabolism, preferentially metabolizes R-verapamil to D617. Conversely, when S-verapamil is the substrate, CYP3A4 favors the formation of norverapamil.[3]

Further Metabolism of D617: Following its formation, D617 can be further metabolized to PR-25 (also known as D-717 or metabolite VII), which is subsequently excreted in the urine.[3]

Quantitative Data

The following tables summarize the available quantitative data for verapamil and its major metabolites. It is important to note that comprehensive pharmacokinetic data for D617, particularly Cmax and AUC, are less readily available in the literature compared to verapamil and norverapamil.

Table 1: Pharmacokinetic Parameters of Verapamil and its Metabolites

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| Verapamil | 107.7 - 122.64 | 0.54 | 442.2 - 460.6 | 2.0 - 8.0 |

| Norverapamil | 80.24 - 89.89 | 0.96 | Not consistently reported | 6.6 |

| This compound (D617) | Not consistently reported | Not consistently reported | Not consistently reported | 8.5 [4] |

| D620 | Not consistently reported | Not consistently reported | Not consistently reported | 15.8 |

Data compiled from multiple sources.[4][5] Values for Verapamil and Norverapamil are from a single dose study of 80 mg verapamil hydrochloride.[5]

Table 2: Inactivation of CYP3A4 by Verapamil Metabolites

| Compound | k_inact (min⁻¹) | K_I (µM) |

| R-Verapamil | 0.39 | 6.46 |

| S-Verapamil | 0.64 | 2.97 |

| (+/-)-Norverapamil | 1.12 | 5.89 |

| This compound (D617) | 0.07 | 7.93 |

Data from a study using cDNA-expressed CYP3A4 (+b5).

Pharmacological Activity of D617

Electrophysiological Effects: Studies on isolated rabbit hearts have shown that D617 has no significant electrophysiological effects at therapeutic concentrations. This is in contrast to verapamil and norverapamil, which both exhibit negative chronotropic and dromotropic effects.

Interaction with P-glycoprotein (P-gp): D617 has been identified as a substrate for the efflux transporter P-glycoprotein (P-gp). However, unlike verapamil and norverapamil, D617 does not act as an inhibitor of P-gp.[6] This distinction is important for predicting drug-drug interactions, as P-gp inhibitors can alter the pharmacokinetics of co-administered drugs that are P-gp substrates.

Signaling Pathways and Experimental Workflows

Verapamil Metabolism Pathway

The following diagram illustrates the major metabolic pathways of verapamil, highlighting the formation of this compound (D617).

Caption: Major metabolic pathways of verapamil.

Experimental Workflow for In Vitro Metabolism Assay

The following diagram outlines a typical experimental workflow for studying the in vitro metabolism of verapamil using human liver microsomes.

Caption: In vitro verapamil metabolism workflow.

Experimental Protocols

Quantification of Verapamil and Metabolites in Human Plasma by HPLC-MS/MS

This protocol provides a general framework for the analysis of verapamil and its metabolites. Specific parameters may require optimization based on the instrumentation used.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of verapamil).

-

Add 50 µL of 0.1 M NaOH to alkalinize the sample.

-

Add 1 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 98:2 v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Verapamil: Precursor ion (Q1) m/z 455.3 -> Product ion (Q3) m/z 165.1

-

Norverapamil: Precursor ion (Q1) m/z 441.3 -> Product ion (Q3) m/z 165.1

-

This compound (D617): Precursor ion (Q1) m/z 441.3 -> Product ion (Q3) m/z 303.2 (This is a predicted transition and may require optimization).

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for each analyte.

In Vitro Metabolism of Verapamil using Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability and metabolite formation of verapamil.

1. Reagents and Materials:

-

Pooled human liver microsomes (HLMs).

-

Verapamil.

-

0.1 M Phosphate buffer (pH 7.4).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Cold acetonitrile for reaction termination.

2. Incubation Procedure:

-

Prepare a reaction mixture containing HLMs (final concentration, e.g., 0.5 mg/mL) and verapamil (final concentration, e.g., 1 µM) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Include control incubations without the NADPH regenerating system to assess non-CYP mediated degradation.

3. Sample Analysis:

-

Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

-

Analyze the supernatant for the disappearance of the parent drug (verapamil) and the formation of metabolites (e.g., D617, norverapamil) using a validated LC-MS/MS method as described in Protocol 6.1.

P-glycoprotein (P-gp) Substrate Assessment using Caco-2 Cells

This protocol determines if a compound is a substrate of the P-gp efflux transporter.

1. Cell Culture:

-

Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Transport Assay:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

Add the test compound (e.g., D617) to either the apical (A) or basolateral (B) chamber.

-

In a parallel set of experiments, co-incubate the test compound with a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated transport.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber (B for A-to-B transport and A for B-to-A transport).

-

Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

3. Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.

-

Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) / Papp (A-to-B).

-

An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.

Conclusion

This compound (D617) is a significant metabolite in the complex metabolic profile of verapamil. Its formation is primarily mediated by CYP3A4, CYP3A5, and CYP2C8 through N-dealkylation, with a stereoselective preference for the R-enantiomer of verapamil. Unlike the parent drug and its other major metabolite, norverapamil, D617 is pharmacologically inactive from an electrophysiological standpoint and does not inhibit the P-glycoprotein transporter. However, it is a substrate for P-gp. A thorough understanding of the metabolic fate and pharmacological properties of D617 is essential for a complete characterization of verapamil's clinical pharmacology and for anticipating potential drug interactions. Further research is warranted to fully elucidate the pharmacokinetic profile of D617 in humans.

References

- 1. Pharmacokinetics of verapamil and its major metabolite, norverapamil from oral administration of verapamil in rabbits with hepatic failure induced by carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Plasma levels and urinary excretion of verapamil, norverapamil, N-dealkylverapamil (D617), N-dealkylnorverapamil (D620) following oral administration of a slow-release preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to p-O-Desmethyl Verapamil (CAS Number: 77326-93-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-O-Desmethyl Verapamil, with the CAS number 77326-93-3, is a primary metabolite of the widely used calcium channel blocker, Verapamil.[1] As a product of O-demethylation, this compound is of significant interest in pharmacokinetic and metabolic studies of its parent drug. Understanding the physicochemical properties, synthesis, analytical characterization, and biological activity of this compound is crucial for a comprehensive assessment of Verapamil's overall pharmacological profile, including its efficacy and potential for drug-drug interactions. This technical guide provides a detailed overview of the current scientific knowledge on this compound.

Physicochemical Properties

This compound is a brown, low-melting solid.[1] Its chemical formula is C₂₆H₃₆N₂O₄, and it has a molecular weight of approximately 440.58 g/mol .[1][2] The compound is slightly soluble in chloroform and methanol.[1]

| Property | Value | Source |

| CAS Number | 77326-93-3 | [1] |

| Molecular Formula | C₂₆H₃₆N₂O₄ | [1] |

| Molecular Weight | 440.58 g/mol | [1][2] |

| Appearance | Brown low-melting solid | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-[--INVALID-LINK--amino]-2-(propan-2-yl)pentanenitrile | [3] |

| Synonyms | D 702, PR 24 | [1] |

Synthesis and Purification

The synthesis of this compound is primarily approached through the demethylation of Verapamil. While it is often formed as an impurity in the synthesis of Verapamil, a targeted synthesis can be achieved.[4][5]

Experimental Protocol: Synthesis

A common method for the preparation of this compound involves the selective O-demethylation of Verapamil. This can be achieved using various demethylating agents. A generalized protocol is as follows:

-

Reaction Setup: Dissolve Verapamil hydrochloride in a suitable dry solvent, such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Demethylating Agent: Add a demethylating agent, such as boron tribromide (BBr₃) or a thiol-based reagent with a strong base, dropwise to the cooled solution (-78 °C to 0 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Note: This is a generalized protocol and specific conditions may need to be optimized.

Experimental Protocol: Purification

Purification of this compound from a reaction mixture or as an impurity from a Verapamil synthesis batch typically involves chromatographic techniques.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a highly effective method for isolating pure this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution, often with a gradient elution.

-

Column Chromatography: For larger scale purification, column chromatography using silica gel is a viable option. The choice of eluent system depends on the polarity of the impurities present, but a mixture of dichloromethane and methanol is often a good starting point.[1]

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methoxy groups, the isopropyl group, and the various methylene and methine protons in the aliphatic chain. The absence of one of the methoxy signals present in the Verapamil spectrum and the appearance of a phenolic hydroxyl proton signal would be indicative of successful demethylation.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, further confirming its structure. The chemical shift of the carbon atom where the demethylation occurred will be significantly different from the corresponding carbon in Verapamil.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound.

-

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to determine the exact mass of the molecule, which should correspond to the calculated mass for the molecular formula C₂₆H₃₆N₂O₄. A base peak ion at m/z 441.2748 [M+H]⁺ has been reported.[6]

-

Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides structural information through the fragmentation of the parent ion. Key fragment ions for this compound would arise from cleavages in the aliphatic chain and the loss of small neutral molecules. The fragmentation pattern would be similar to that of Verapamil, but with shifts in the masses of fragments containing the demethylated phenyl ring.[6]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of this compound. A reversed-phase method with UV detection is typically employed. The retention time of this compound will differ from that of Verapamil and other related impurities.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity assessment. For this compound, a typical system is silica gel as the stationary phase and a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 9:1:0.1) as the mobile phase, with visualization under UV light.[1]

Biological Activity and Metabolism

This compound is a product of the phase I metabolism of Verapamil.[7] The primary metabolic reactions for Verapamil are N-dealkylation, N-demethylation, and O-demethylation.[8]

Metabolic Pathway

The O-demethylation of Verapamil to form this compound is catalyzed by cytochrome P450 (CYP) enzymes in the liver. While multiple CYP isoforms are involved in the overall metabolism of Verapamil, the P450 2C subfamily is primarily responsible for O-demethylation.

Caption: Metabolic conversion of Verapamil to this compound.

Pharmacological Activity

While Verapamil is a potent L-type calcium channel blocker, the pharmacological activity of its metabolites, including this compound, is generally considered to be significantly less potent than the parent drug. However, some metabolites of Verapamil have been shown to interact with P-glycoprotein (P-gp), a transporter protein involved in drug efflux.[9] For instance, the O-demethylated metabolite D-703, an isomer of this compound, has been shown to be an inhibitor of P-gp.[9] Further research is needed to fully characterize the specific biological activities of this compound, including its potential effects on calcium channels and other cellular targets.

Signaling Pathways

Currently, there is limited information available on specific signaling pathways that are directly modulated by this compound. The primary known biological relevance of this compound is as a metabolite in the clearance pathway of Verapamil. The parent drug, Verapamil, exerts its therapeutic effects by blocking L-type calcium channels, thereby inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells. This leads to vasodilation and a reduction in heart rate and contractility.

Caption: Simplified signaling pathway of Verapamil's action.

Conclusion

This compound is a key metabolite in the biotransformation of Verapamil. Its synthesis, isolation, and characterization are essential for a thorough understanding of the parent drug's pharmacology. While its own pharmacological activity appears to be limited compared to Verapamil, its role in the metabolic profile of Verapamil warrants its study in the context of drug development and clinical pharmacology. Further research into the specific biological effects and potential interactions of this compound will provide a more complete picture of Verapamil's in vivo behavior.

References

- 1. usbio.net [usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 5. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. tandfonline.com [tandfonline.com]

- 8. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of p-O-Desmethyl Verapamil

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-O-Desmethyl Verapamil, also known as D-702, is a primary metabolite of Verapamil, a widely prescribed calcium channel blocker used in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. The metabolic fate of Verapamil is complex, involving multiple enzymatic pathways that lead to a variety of derivatives. Understanding the chemical structure and pharmacological profile of its metabolites, such as this compound, is crucial for a comprehensive understanding of the parent drug's efficacy, potential drug-drug interactions, and overall therapeutic window. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant biological data for this compound.

Chemical Structure and Identification

The chemical structure of this compound is characterized by the removal of a methyl group from the para-position of the oxygen atom on one of the phenyl rings of Verapamil.

Chemical Identifiers:

-

IUPAC Name: 2-(3,4-dimethoxyphenyl)-5-[--INVALID-LINK--amino]-2-(propan-2-yl)pentanenitrile

-

SMILES String: COc1cc(ccc1OC)C(C(C)C)(CCCN(CCc1ccc(c(c1)OC)O)C)C#N[1]

-

InChI Key: CAAKRPRWCVWYAO-UHFFFAOYSA-N

Physicochemical and Pharmacological Data

A summary of the key physicochemical and available pharmacological data for this compound is presented in the table below. It is important to note that while extensive data is available for the parent compound, Verapamil, specific pharmacological data for its metabolites, including this compound, is more limited in the public domain.

| Property | Value | Reference |

| Molecular Formula | C26H36N2O4 | [2][3] |

| Molecular Weight | 440.58 g/mol | [3] |

| CAS Number | 77326-93-3 | [2][3] |

| Appearance | Brown Low-Melting Solid | [4] |

| Storage Temperature | 2-8°C Refrigerator | [4] |

| P-glycoprotein Inhibition (IC50 for D-703, an isomer) | 1.6 µM | [5] |

Metabolic Pathway of Verapamil

Verapamil undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The main metabolic reactions are N-dealkylation, N-demethylation, and O-demethylation. This compound is a product of the O-demethylation pathway.

Caption: Metabolic pathway of Verapamil leading to its primary metabolites.

Experimental Protocols

Proposed Synthesis of this compound

A specific, detailed protocol for the direct synthesis of this compound is not widely published. However, a plausible approach involves the protection of the phenolic hydroxyl group of a suitable precursor, followed by the main synthetic steps for Verapamil assembly, and subsequent deprotection. A key intermediate could be p-O-Desmethyl p-O-Benzyl Verapamil. The synthesis would likely follow these general stages:

-

Protection: Benzylation of a commercially available para-hydroxy-substituted precursor to protect the phenolic hydroxyl group.

-

Assembly of the Verapamil Backbone: Following established synthetic routes for Verapamil, which typically involve the condensation of two key fragments. This may involve the reaction of a substituted phenylacetonitrile derivative with a suitable aminoalkyl halide.

-

Deprotection: Removal of the benzyl protecting group to yield this compound. This is often achieved through catalytic hydrogenation.

-

Purification: The final product would be purified using chromatographic techniques such as column chromatography or preparative HPLC.

Analytical Method for the Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of Verapamil and its metabolites. The following is a general protocol that can be adapted and validated for the specific analysis of this compound in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV or Mass Spectrometric detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, purified)

-

Formic acid or Ammonium acetate (for mobile phase modification)

-

This compound reference standard

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30°C

-

Detection: UV detection at a wavelength determined by the absorbance maximum of this compound, or Mass Spectrometry for higher sensitivity and specificity.

Sample Preparation (from a biological matrix like plasma):

-

Protein Precipitation: Add a three-fold volume of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a known volume of the mobile phase before injection into the HPLC system.

Workflow for HPLC Analysis:

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

This compound is a significant metabolite in the biotransformation of Verapamil. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and a framework for its synthesis and analysis. While specific pharmacological data on its activity as a calcium channel blocker remains an area for further investigation, the information presented here serves as a valuable resource for researchers and professionals in the field of drug development and metabolism. Further studies are warranted to fully elucidate the pharmacological and toxicological profile of this compound to better understand its contribution to the overall clinical effects of Verapamil.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Cytochromes of the P450 2C subfamily are the major enzymes involved in the O-demethylation of verapamil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular effects of verapamil in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Verapamil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

p-O-Desmethyl Verapamil: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Analysis of a Key Verapamil Impurity

This technical guide provides a detailed overview of p-O-Desmethyl Verapamil, a known process impurity and metabolite of the widely used calcium channel blocker, Verapamil. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, analytical detection, and potential pharmacological relevance.

Introduction to Verapamil and its Impurities

Verapamil is a cornerstone in the management of cardiovascular conditions, including hypertension, angina pectoris, and supraventricular tachyarrhythmias.[1] As with any pharmaceutical agent, the control of impurities in the active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities above certain thresholds.

This compound is a significant related substance that can arise during the synthesis of Verapamil or as a metabolite. Its presence must be carefully monitored and controlled within acceptable limits in the final drug product.

Chemical and Physical Properties

This compound, also known as Verapamil EP Impurity H, is characterized by the demethylation of the para-oxygen on one of the phenyl rings of the Verapamil molecule. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | α-[3-[[2-(4-Hydroxy-3-methoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile | [2] |

| Synonyms | Verapamil EP Impurity H, D 702, PR 24 | [2][3] |

| CAS Number | 77326-93-3 | [4] |

| Molecular Formula | C₂₆H₃₆N₂O₄ | [4] |

| Molecular Weight | 440.58 g/mol | [4] |

Synthesis and Formation

Several patented processes for Verapamil synthesis acknowledge the formation of O-desmethyl derivatives and describe methods to minimize their presence in the final product. For instance, one approach involves the acetylation of desmethyl impurities, which facilitates their removal during the crystallization of Verapamil hydrochloride, aiming to reduce their levels to below 0.1%.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.

UPLC Method for Verapamil and its Impurities

A validated stability-indicating UPLC method has been developed for the analysis of Verapamil hydrochloride and its sixteen known impurities.[5][6] While the specific impurity designated as this compound is not explicitly named in the publication, it is highly probable that it is one of the quantified impurities, given its status as a known related substance (Verapamil EP Impurity H).

Experimental Protocol: UPLC Analysis of Verapamil Impurities [5]

-

Instrumentation: Waters ACQUITY UPLC system with a photodiode array (PDA) detector.

-

Column: Shimpak XR ODS, 75mm × 3.0mm, 1.7µm particle size.

-

Mobile Phase A: 10 mM ammonium formate and 0.1% orthophosphoric acid in water.

-

Mobile Phase B: 0.1% orthophosphoric acid in a 70:30 mixture of acetonitrile and water.

-

Gradient Elution: A gradient program is utilized to achieve separation.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 50°C.

-

Detection Wavelength: 278 nm.

-

Injection Volume: 1.0 µL.

-

Diluent: Water:acetonitrile (90:10 v/v).

Data Presentation: Quantitative Analysis of Verapamil Impurities

The following table summarizes the linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Verapamil and its impurities as determined by the validated UPLC method. It is important to note that without a definitive assignment, the data for a specific impurity cannot be unequivocally attributed to this compound. However, this table provides a comprehensive overview of the method's sensitivity for various related substances.

| Component | Concentration Range (µg/mL) | R² | LOQ (µg/mL) | LOD (µg/mL) |

| Verapamil | 0.107–1.984 | 0.99235 | 0.107 | 0.032 |

| Impurity-A | 0.160–2.006 | 0.99415 | 0.160 | 0.048 |

| Impurity-B | 0.120–1.983 | 0.99796 | 0.120 | 0.036 |

| Impurity-C | 0.100–2.004 | 0.99562 | 0.100 | 0.030 |

| Impurity-D | 0.078–1.996 | 0.99772 | 0.078 | 0.024 |

| Impurity-E | 0.168–1.996 | 0.99768 | 0.168 | 0.051 |

| Impurity-F | 0.210–1.988 | 0.99656 | 0.210 | 0.064 |

| Impurity-G | 0.219–2.004 | 0.99932 | 0.219 | 0.066 |

| Impurity-H | 0.131–1.998 | 0.99896 | 0.131 | 0.040 |

| Impurity-I | 0.130–1.984 | 0.99928 | 0.130 | 0.039 |

| Impurity-J | 0.179–1.982 | 0.99984 | 0.179 | 0.054 |

| Impurity-K | 0.161–1.992 | 0.99938 | 0.99938 | 0.049 |

| Impurity-L | 0.041–1.986 | 0.99826 | 0.041 | 0.012 |

| Impurity-M | 0.027–1.986 | 0.99730 | 0.027 | 0.008 |

| Impurity-N | 0.026–2.008 | 0.99142 | 0.026 | 0.008 |

| Impurity-O | 0.151–2.022 | 0.99854 | 0.151 | 0.046 |

| Impurity-P | 0.230–2.026 | 0.99144 | 0.230 | 0.070 |

Note: Impurity-H is presented here as a potential representation of this compound based on its designation in the European Pharmacopoeia. This table is adapted from data presented in a validated UPLC method for Verapamil and its impurities.[5]

Pharmacological and Toxicological Profile

The pharmacological activity of Verapamil is primarily attributed to its ability to block L-type calcium channels, leading to vasodilation and a reduction in cardiac contractility and conduction.[1]

Studies on the metabolites of Verapamil have indicated that O-demethylated metabolites, including this compound, may possess pharmacological activity similar in potency to the parent drug. However, their contribution to the overall clinical effect of Verapamil is generally considered to be negligible. This is because these metabolites are typically present in the body as inactive glucuronide conjugates, which are readily excreted.

At present, there is a lack of specific toxicological studies focused solely on this compound. Its control as a process impurity is guided by the general principles of impurity qualification outlined by regulatory authorities.

Visualizations

Logical Relationship in Verapamil Synthesis and Impurity Formation

Caption: Logical workflow of Verapamil synthesis and the formation of this compound.

Experimental Workflow for UPLC Analysis

Caption: Experimental workflow for the UPLC analysis of this compound.

Verapamil Metabolism Pathway

References

- 1. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Verapamil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

The Role of CYP2C Enzymes in p-O-Desmethyl Verapamil Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil, a phenylalkylamine calcium channel blocker, is a widely prescribed medication for the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. This biotransformation leads to a variety of metabolites, with the main pathways being N-dealkylation, N-demethylation, and O-demethylation. While the roles of CYP3A4 and CYP1A2 in N-dealkylation and N-demethylation are well-established, the O-demethylation pathway, leading to the formation of pharmacologically distinct metabolites, is primarily governed by the CYP2C subfamily of enzymes.

This technical guide provides a comprehensive overview of the CYP2C-mediated metabolism of verapamil, with a specific focus on the formation of p-O-Desmethyl Verapamil (D-703). It is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the study of drug metabolism, pharmacokinetics, and drug-drug interactions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Verapamil O-Demethylation: The Central Role of the CYP2C Subfamily

The O-demethylation of verapamil results in the formation of two primary metabolites: this compound (D-703) and m-O-Desmethyl Verapamil (D-702). In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have unequivocally identified the CYP2C subfamily as the major contributors to this metabolic pathway.[1] Specifically, CYP2C8, CYP2C9, and CYP2C18 have been shown to be involved in the O-demethylation of verapamil.[1]

Metabolic Pathway of Verapamil O-Demethylation

The metabolic conversion of verapamil to its O-demethylated metabolites is a critical step in its overall biotransformation. The following diagram illustrates the specific roles of the CYP2C isoforms in this process.

Studies with recombinant enzymes have demonstrated that CYP2C8 selectively catalyzes the formation of this compound (D-703), while CYP2C9 and CYP2C18 can form both D-703 and D-702.[1]

Quantitative Analysis of CYP2C-Mediated Verapamil O-Demethylation

The efficiency of verapamil O-demethylation by CYP2C enzymes has been quantified in vitro using human liver microsomes. The intrinsic clearance (CLint), a measure of the metabolic capacity of an enzyme for a specific substrate, has been determined for the formation of D-703 and D-702 from racemic verapamil and its individual enantiomers.

Table 1: Intrinsic Clearance (CLint) for the O-Demethylation of Verapamil in Human Liver Microsomes

| Substrate (Verapamil) | Metabolite | Intrinsic Clearance (CLint) (mL·min⁻¹·g⁻¹) |

| Racemic | D-703 (p-O-Desmethyl) | 13.9 ± 1.0 |

| D-702 (m-O-Desmethyl) | 2.4 ± 0.6 | |

| S-Verapamil | D-703 (p-O-Desmethyl) | 16.8 ± 3.3 |

| D-702 (m-O-Desmethyl) | 2.2 ± 1.2 | |

| R-Verapamil | D-703 (p-O-Desmethyl) | 12.1 ± 2.9 |

| D-702 (m-O-Desmethyl) | 3.6 ± 1.3 | |

| Data from Busse et al., 1995.[1] |

The data indicate a significant regioselectivity in the O-demethylation process, with a much higher intrinsic clearance for the formation of this compound (D-703) compared to m-O-Desmethyl Verapamil (D-702).[1] Furthermore, there is a modest but statistically significant stereoselectivity in the formation of D-703, with the S-enantiomer of verapamil being metabolized at a slightly higher rate than the R-enantiomer.[1]

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to characterize the CYP2C-mediated metabolism of verapamil.

Experimental Workflow for Characterizing Verapamil O-Demethylation

The following diagram outlines a typical experimental workflow for identifying the enzymes responsible for verapamil's O-demethylation and determining their kinetic parameters.

Protocol 1: In Vitro Metabolism of Verapamil using Human Liver Microsomes

This protocol describes a typical experiment to measure the formation of this compound from verapamil in pooled human liver microsomes.

1. Materials:

-

Pooled human liver microsomes (HLM)

-

Verapamil hydrochloride

-

This compound (D-703) analytical standard

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (HPLC grade)

-

Internal standard for HPLC analysis (e.g., a structurally similar compound not present in the incubation mixture)

2. Incubation Procedure:

-

Prepare a stock solution of verapamil in a suitable solvent (e.g., methanol or water).

-

In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration typically 0.1-0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

-

Add the verapamil stock solution to the pre-warmed microsome mixture to achieve the desired final substrate concentration (a range of concentrations is used for kinetic studies).

-

Initiate the metabolic reaction by adding the NADPH-regenerating system. The final incubation volume is typically 200-500 µL.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes, determined from preliminary time-linearity experiments).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Analysis of Verapamil and this compound by HPLC

This protocol provides a general guideline for the chromatographic separation and quantification of verapamil and its O-demethylated metabolite.

1. HPLC System:

-

A standard HPLC system equipped with a UV or mass spectrometric (MS) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer (e.g., ammonium acetate).

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the compounds of interest. For example:

-

0-2 min: 10% B

-

2-10 min: Ramp to 90% B

-

10-12 min: Hold at 90% B

-

12-13 min: Return to 10% B

-

13-18 min: Re-equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 10-20 µL.

-

Detection:

-

UV: Wavelength set at approximately 278 nm.

-

MS: Electrospray ionization (ESI) in positive ion mode, monitoring for the specific m/z of verapamil and this compound.

-

3. Quantification:

-

Generate a standard curve by analyzing known concentrations of the this compound analytical standard.

-

Quantify the amount of metabolite formed in the experimental samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

Conclusion

The O-demethylation of verapamil is a significant metabolic pathway predominantly mediated by the CYP2C subfamily of enzymes, with CYP2C8, CYP2C9, and CYP2C18 playing key roles in the formation of this compound (D-703) and m-O-Desmethyl Verapamil (D-702). The formation of D-703 is the more prominent of the two pathways. Understanding the kinetics and the specific enzymes involved in this process is crucial for predicting potential drug-drug interactions and for the development of new chemical entities that may be substrates or inhibitors of CYP2C enzymes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricacies of verapamil metabolism and its clinical implications. Future studies focusing on determining the precise Michaelis-Menten kinetics for each CYP2C isozyme in the O-demethylation of verapamil will further enhance our predictive capabilities in drug development and personalized medicine.

References

Methodological & Application

Application Note: High-Throughput Quantification of p-O-Desmethyl Verapamil (Norverapamil) in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of p-O-Desmethyl Verapamil (Norverapamil), the major active metabolite of Verapamil, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure high accuracy and precision. This document provides detailed experimental protocols, instrument parameters, and quantitative data to facilitate the implementation of this method in a laboratory setting.

Introduction

Verapamil is a widely prescribed L-type calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias.[1] It undergoes extensive first-pass metabolism in the liver, with N-demethylation being one of the primary metabolic pathways, leading to the formation of this compound, also known as Norverapamil.[2][3] Norverapamil is an active metabolite that also exhibits pharmacological activity and needs to be monitored alongside the parent drug for a comprehensive pharmacokinetic assessment.[1][2]

LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed.[1] This application note describes a validated method for the reliable quantification of Norverapamil in human plasma, which is crucial for understanding the complete pharmacological profile of Verapamil.

Experimental Protocols

Materials and Reagents

-

This compound (Norverapamil) reference standard

-

Norverapamil-d7 (or other suitable stable isotope-labeled internal standard)[1]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of Norverapamil from plasma samples.

-

Allow plasma samples to thaw at room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., Norverapamil-d7 in 50% methanol).

-

Vortex mix for 10 seconds.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Alternatively, a liquid-liquid extraction can be performed for sample clean-up.[5]

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Standard LC system capable of binary gradients |

| Column | C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table 2 for a typical gradient program |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 35 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 35 |

| 3.5 | 35 |

Mass Spectrometry

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 4 |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Capillary Voltage | 3.0 kV |

Table 4: MRM Transitions for Norverapamil and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Norverapamil | 441.3 | 165.1 | 25 |

| Norverapamil-d7 (IS) | 448.3 | 165.1 | 25 |

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.

Table 5: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Norverapamil | 1.0 - 500 | > 0.99 |

Table 6: Accuracy and Precision

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |

| Low QC | 3.0 | < 10 | < 10 | 90 - 110 |

| Mid QC | 50 | < 10 | < 10 | 90 - 110 |

| High QC | 400 | < 10 | < 10 | 90 - 110 |

Table 7: Recovery

| Analyte | Extraction Recovery (%) |

| Norverapamil | > 85 |

Visualizations

Experimental Workflow

Caption: Figure 1: LC-MS/MS Experimental Workflow for Norverapamil Quantification.

Verapamil Metabolism Pathway

Caption: Figure 2: Simplified Metabolic Pathway of Verapamil to Norverapamil.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory. This method has been shown to be accurate and precise over a clinically relevant concentration range and can be successfully applied to pharmacokinetic and drug metabolism studies of Verapamil.

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chiral Separation of p-O-Desmethyl Verapamil Enantiomers

These application notes provide a comprehensive guide for the chiral separation of p-O-Desmethyl Verapamil enantiomers, a significant metabolite of the calcium channel blocker, Verapamil. The protocols are intended for researchers, scientists, and professionals involved in drug development and analysis. The methodologies detailed below are based on established techniques for the chiral separation of Verapamil and its other metabolites, and can be adapted for this compound.

Introduction

Verapamil is a widely used pharmaceutical administered as a racemic mixture of its (R)- and (S)-enantiomers, which exhibit different pharmacological and pharmacokinetic properties.[1] The (S)-enantiomer is known to be a more potent coronary vasodilator.[1] Consequently, the stereoselective analysis of Verapamil and its metabolites is crucial for detailed pharmacokinetic and pharmacodynamic studies. This compound is one of the phase I metabolites of Verapamil.[2] The ability to separate and quantify its enantiomers is essential for a complete understanding of Verapamil's metabolic pathway and its overall pharmacological effect.

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary techniques employed for the enantioselective separation of Verapamil and its metabolites.[3] These methods utilize chiral stationary phases (CSPs) or chiral selectors to achieve separation.[3][4]

Experimental Protocols

This section details the methodologies for sample preparation and chiral analysis of this compound enantiomers using HPLC.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting Verapamil and its metabolites from biological matrices such as plasma.

Materials:

-

Human plasma samples

-

(R)- and (S)-p-O-Desmethyl Verapamil analytical standards

-

Internal Standard (IS) solution (e.g., Propranolol or a deuterated analog of the analyte)[5]

-

Waters Oasis HLB C18 Solid Phase Extraction Cartridges[5]

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.1% Formic acid in water and methanol (for conditioning and washing)

-

Elution solvent (e.g., Methanol or Acetonitrile)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Pipette 50 µL of the plasma sample into a microcentrifuge tube.[5]

-

Spiking: Spike the sample with the internal standard solution.

-

Dilution: Dilute the plasma sample with 200 µL of 0.1% formic acid in water.

-

Loading: Load the diluted sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol into a clean tube.

-

Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[1]

-

Injection: Inject an aliquot of the reconstituted sample into the HPLC system.

Chiral HPLC Method

This protocol outlines a High-Performance Liquid Chromatography method for the enantioselective separation of this compound. The use of a core-shell chiral column is highlighted for its efficiency and speed.[5]

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A quaternary HPLC system with a fluorescence detector |

| Chiral Column | LarihcShell-P (LSP) core-shell isopropyl carbamate cyclofructan 6 (100 mm × 2.1 mm i.d., 2.7 µm)[5] |

| Guard Column | LarihcShell-P (LSP) (3.0 mm i.d. × 10 mm, 2.7 µm)[5] |

| Mobile Phase | Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (98:2:0.05:0.025, v/v/v/v)[5] |

| Flow Rate | 0.5 mL/min[5] |

| Column Temperature | 21 ± 2 °C[5] |

| Injection Volume | 5.0 µL[5] |

| Detection | Fluorescence: Excitation at 280 nm, Emission at 313 nm[5] |

| Run Time | Approximately 3.5 minutes[5] |

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the chiral separation of Verapamil enantiomers, which can be expected to be similar for its metabolites.

Table 1: Chromatographic Parameters [5]

| Compound | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |

| S-(-)-enantiomer | 1.95 | 2.82 | >1.15 |

| R-(+)-enantiomer | 2.29 | ||

| Internal Standard | 3.38 |

Table 2: Method Validation Parameters [5]

| Parameter | S-(-)-enantiomer | R-(+)-enantiomer |

| Linearity Range (ng/mL) | 1.0 - 450.0 | 1.0 - 450.0 |

| Correlation Coefficient (r²) | ≥ 0.997 | ≥ 0.997 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 1.0 |

| Intra-day Precision (%CV) | ≤ 11.6 | ≤ 11.6 |

| Inter-day Precision (%CV) | ≤ 11.6 | ≤ 11.6 |

| Recovery (%) | 92.3 - 98.2 | 92.3 - 98.2 |

Experimental Workflow and Diagrams

The overall workflow for the chiral separation of this compound enantiomers is depicted below.

References